molecular formula C16H13N3O4S B2773176 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 394237-05-9

1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2773176
CAS No.: 394237-05-9
M. Wt: 343.36
InChI Key: JBDAJJTWCNIRQT-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a sophisticated pyrazole-based chemical scaffold designed for advanced antimicrobial and pharmaceutical research. Pyrazole derivatives are a prominent class of five-membered heterocyclic compounds known for their extensive pharmacological potential and are key structural motifs in numerous established therapeutic agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant . This specific compound integrates a 3,5-dimethylpyrazole core, a furan-2-carbonyl group, and a (4-nitrophenyl)sulfanyl substituent, a combination engineered to explore novel structure-activity relationships. The pyrazole ring itself is a π-excess aromatic system where electrophilic substitution occurs at position 4, and nucleophilic attacks occur at positions 3 and 5, making it a versatile intermediate for further chemical functionalization . The incorporation of the (4-nitrophenyl)sulfanyl moiety is of particular interest, as electron-withdrawing and electron-donating substituents on pyrazole derivatives are known to significantly alter their enzyme-targeting ability through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . Researchers can leverage this compound as a key intermediate in the synthesis of more complex heterocyclic systems. Pyrazole derivatives are frequently synthesized via cyclocondensation reactions of hydrazines with 1,3-difunctional systems like 1,3-diketones . This compound is strictly intended for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-10-15(24-13-7-5-12(6-8-13)19(21)22)11(2)18(17-10)16(20)14-4-3-9-23-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDAJJTWCNIRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-nitrobenzenethiol in the presence of a suitable base, such as potassium carbonate, to form the intermediate 3,5-dimethyl-4-(4-nitro-phenylsulfanyl)-1H-pyrazole. This intermediate is then reacted with furan-2-carboxylic acid chloride under anhydrous conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products

The major products formed from these reactions include various substituted pyrazoles and furans, as well as more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole, as kinase inhibitors. Kinases are crucial in regulating cellular functions and are often implicated in cancer. For instance, a related pyrazole compound was identified as an inhibitor of the ASK1 kinase, which plays a role in apoptosis and inflammation associated with neurodegenerative diseases .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 4ASK1138
Compound FVarious12

1.2 Antiviral Properties

Pyrazole derivatives have also been investigated for their antiviral properties. Research indicates that certain pyrazole compounds inhibit various viruses, including HIV and influenza. For example, modifications to the pyrazole structure have led to compounds with significant efficacy against HIV reverse transcriptase and other viral targets . The incorporation of furan and nitrophenyl groups may enhance these antiviral activities.

Synthetic Applications

2.1 Synthesis of Heterocycles

The compound serves as an important intermediate in synthesizing other heterocyclic compounds. The presence of the furan and nitrophenyl moieties allows for diverse chemical transformations, making it a valuable building block in organic synthesis .

Table 2: Synthetic Routes Utilizing Pyrazole Derivatives

Reaction TypeProductYield (%)Reference
Nucleophilic SubstitutionVarious pyrazolesHigh
Cyclization ReactionsFused heterocyclesModerate to High

3.1 Enzyme Inhibition Mechanisms

The biological activity of this compound is closely linked to its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can act as an electrophile, potentially inhibiting enzyme activity through covalent bond formation . This mechanism is critical for developing drugs targeting specific pathways in diseases like cancer.

Case Studies

4.1 Case Study: Pyrazole-Based Kinase Inhibitors

A study focused on the design and synthesis of pyrazole-based kinase inhibitors demonstrated how structural modifications can lead to improved potency against specific kinases involved in cancer progression. The study revealed that compounds with furan and nitrophenyl substitutions exhibited enhanced binding affinity and selectivity .

4.2 Case Study: Antiviral Efficacy Against Influenza

Another research effort evaluated the antiviral efficacy of pyrazole derivatives against influenza A virus. The results indicated that certain modifications significantly increased the compounds' effectiveness, showcasing the versatility of pyrazole structures in combating viral infections .

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to the inhibition of their activity. Additionally, the phenylsulfanyl group can form covalent bonds with thiol groups in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-1-phenyl-1H-pyrazole: Similar structure but lacks the furan ring.

    3,5-Dimethyl-1-(4-nitro-benzenesulfonyl)-4-phenylsulfanyl-1H-pyrazole: Contains a benzenesulfonyl group instead of the furan ring.

    3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-1-(toluene-4-sulfonyl)-1H-pyrazole: Contains a toluene-4-sulfonyl group instead of the furan ring.

Uniqueness

The uniqueness of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole lies in its combination of a pyrazole ring, a furan ring, and a nitro-phenylsulfanyl group

Biological Activity

The compound 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O3SC_{13}H_{12}N_2O_3S, with a molecular weight of approximately 280.31 g/mol. The structure features a furan ring, a carbonyl group, and a nitrophenyl sulfanyl moiety, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study: In Vitro Antitumor Activity

A study evaluated the cytotoxicity of several pyrazole derivatives against various cancer cell lines. The compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer properties compared to standard chemotherapeutics .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has also been investigated. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial in inflammatory responses.

Experimental Findings

In vitro assays demonstrated that the compound significantly reduced NO production in lipopolysaccharide (LPS)-stimulated macrophages by 40% , suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The specific compound was tested against several bacterial strains.

Antimicrobial Efficacy Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound has moderate antimicrobial activity, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly alter their pharmacological profiles.

Key Structural Features Influencing Activity

  • Furan Ring : Contributes to the overall stability and reactivity of the compound.
  • Nitrophenyl Group : Enhances electron-withdrawing capacity, potentially increasing biological interactions.
  • Sulfanyl Moiety : May play a role in enhancing antimicrobial properties through sulfur-based interactions with microbial enzymes.

Q & A

Q. How can researchers optimize the synthesis of 1-(furan-2-carbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole?

The synthesis typically involves multi-step reactions, including alkylation of pyrazole derivatives, thiolation with 4-nitrobenzenethiol, and subsequent furan-2-carbonyl group introduction. Key steps include:

  • Alkylation : Reacting 3,5-dimethylpyrazole with a halogenated intermediate under basic conditions (e.g., NaH in DMF at 0–5°C) to introduce the sulfanyl group .
  • Cross-coupling : Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) to attach the 4-nitrophenylsulfanyl moiety, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (THF or DCM) .
  • Acylation : Introducing the furan-2-carbonyl group via Friedel-Crafts acylation or nucleophilic substitution, optimized at 60–80°C with Lewis acids (e.g., AlCl₃) .
    Critical parameters: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan carbonyl at δ ~160 ppm, nitrophenyl protons at δ 7.5–8.2 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement (monoclinic space groups common for pyrazoles; R-factor < 5% for high precision). SHELX programs are robust for resolving sulfanyl and nitro group orientations .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the purity and stability of this compound under varying conditions?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to quantify impurities (<1% threshold). Stability studies (e.g., 40°C/75% RH for 4 weeks) reveal decomposition via sulfanyl group oxidation; use antioxidants (e.g., BHT) in storage .
  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability suitable for catalytic applications .

Q. What reactivity patterns are observed for the sulfanyl and nitro groups in this compound?

  • Sulfanyl Group : Participates in nucleophilic substitutions (e.g., alkylation with iodomethane) or metal coordination (Pd/Pt complexes; see ). Reactivity is pH-dependent, with thiolate formation above pH 9 .
  • Nitro Group : Reduces to amine (H₂/Pd-C) or undergoes electrophilic aromatic substitution (e.g., nitration at meta positions) .

Q. How can computational methods aid in predicting this compound’s properties?

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and predict electronic properties (HOMO-LUMO gap ~4.5 eV for nitro group electron-withdrawing effects) .
  • Molecular Docking : AutoDock Vina to simulate binding to biological targets (e.g., COX-2 for anti-inflammatory activity; binding energy < −7 kcal/mol suggests high affinity) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in sulfanyl group reactivity during catalysis?

Divergent catalytic outcomes (e.g., variable yields in cross-coupling) arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) stabilize Pd intermediates, while THF may form less active Pd clusters .
  • Oxidative Additions : Steric hindrance from 3,5-dimethyl groups slows oxidative addition of aryl halides, requiring bulky ligands (e.g., BippyPhos) to enhance efficiency .

Q. How does the furan carbonyl group influence biological activity compared to other acyl substituents?

  • Hydrogen Bonding : Furan’s oxygen acts as a H-bond acceptor, enhancing binding to kinase active sites (e.g., EGFR inhibition IC₅₀ ~2 μM vs. ~5 μM for benzoyl analogs) .
  • Metabolic Stability : Furan rings are prone to CYP450-mediated oxidation; replace with thiophene to improve pharmacokinetics .

Q. What strategies validate the formation of metal complexes with this compound?

  • Synthesis : React with K₂PtCl₄ or Pd(OAc)₂ in acetone/water (1:1) at 20°C for 3 hours. Isolate complexes via precipitation (hexane wash) and characterize via FT-IR (ν(Pt-S) ~450 cm⁻¹) .
  • Bioactivity : Test complexes against cisplatin-resistant cancer lines (e.g., A549; IC₅₀ < 10 μM indicates enhanced efficacy) .

Q. How to resolve contradictions in reported crystallographic data for pyrazole derivatives?

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning (common with nitro groups) .
  • Disorder Modeling : Apply PART/SUMP constraints for overlapping sulfanyl and methyl group positions .

Q. What challenges arise in scaling up synthesis for in vivo studies?

  • Byproduct Formation : Optimize stoichiometry (1.2 eq. 4-nitrophenylsulfanyl chloride) to minimize disulfide byproducts .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for >10 g batches, achieving >98% purity .

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